molecular formula C7H10BrNO2 B1376272 3-Bromo-6,6-dimethyl-piperidine-2,4-dione CAS No. 1000801-14-8

3-Bromo-6,6-dimethyl-piperidine-2,4-dione

Cat. No. B1376272
CAS RN: 1000801-14-8
M. Wt: 220.06 g/mol
InChI Key: TVMKZDGGNTUWEY-UHFFFAOYSA-N
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Description

3-Bromo-6,6-dimethyl-piperidine-2,4-dione is a chemical compound with the CAS Number: 1000801-14-8 . It is a powder with a molecular weight of 220.07 .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 220.07 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

  • A study involving a structurally similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, explored its enantiomeric resolution on a Chiralpak IA column. This research highlights the potential for using 3-Bromo-6,6-dimethyl-piperidine-2,4-dione in chiral resolution studies and the importance of understanding the chiral recognition mechanisms in such compounds (Ali et al., 2016).

Synthesis of Pyrimidine Annelated Heterocycles

  • Research on 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, a related compound, demonstrates the synthesis of various heterocycles, including a pyrimidine-2,4-dione derivative. This suggests the potential use of this compound in synthesizing complex heterocyclic compounds, which are valuable in medicinal chemistry (Majumdar et al., 2001).

Synthesis of Thiazolidin-4-ones and Thiazolin-4-ones

  • A study involving the condensation of bromo derivatives with 1,3-thiazolidin-2,4-dione highlights the potential application of this compound in synthesizing thiazolidin-4-ones and thiazolin-4-ones, compounds with anticipated biological activity (Kandeel, 2006).

Lactam Analogues of Fentanyl

  • Research on the synthesis of lactam analogues of fentanyl, a powerful analgesic, indicates the relevance of this compound in pharmaceutical synthesis, particularly in creating novel compounds with potential medicinal value (Mićović et al., 1996).

Crystal Structure Studies

  • The crystal structure of a closely related compound, 4,4-Dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been studied, suggesting the importance of this compound in structural chemistry and crystallography (Rajnikant et al., 2010).

Synthesis of Piperidine-2,4-diones from Homoallylamines

  • A method for synthesizing 6-substituted piperidine-2,4-diones from homoallylamines has been developed, indicating the potential utility of this compound in organic synthesis and the creation of new pharmacologically relevant compounds (Kuznetsov et al., 2012).

properties

IUPAC Name

3-bromo-6,6-dimethylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMKZDGGNTUWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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